molecular formula C20H30S2 B182799 3,4'-Dihexyl-2,2'-bithiophene CAS No. 135926-93-1

3,4'-Dihexyl-2,2'-bithiophene

Cat. No. B182799
M. Wt: 334.6 g/mol
InChI Key: FWQMKAFKIYUBKB-UHFFFAOYSA-N
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Description

3,4’-Dihexyl-2,2’-bithiophene is a chemical compound with the molecular formula C20H30S2 and a molecular weight of 334.58 . It appears as a white to amber to dark green clear liquid .


Molecular Structure Analysis

The InChI code for 3,4’-Dihexyl-2,2’-bithiophene is 1S/C20H30S2/c1-3-5-7-9-11-17-15-19 (22-16-17)20-18 (13-14-21-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

3,4’-Dihexyl-2,2’-bithiophene has a boiling point of 165 °C/0.02 mmHg . Its specific gravity is 1.01 at 20/20°C , and its refractive index is 1.55 . The compound is sensitive to light, air, and heat .

Scientific Research Applications

  • Electroactive Polymers for Supercapacitors : Alkyl functionalized bithiophenes, including variants with hexyl side chains, show promise as materials for supercapacitors. They exhibit good cycle ability and favorable capacitive performance, making them suitable for use as electrode materials in supercapacitors (Mo et al., 2015).

  • Photovoltaic Applications : Bithiophene derivatives, including those with hexyl substitution, have been studied for use in photovoltaic cells. Their optical and electronic properties, such as desirable absorption attributes and suitable HOMO-LUMO levels, make them excellent candidates for use in solar cells (Kingsborough et al., 2010).

  • Organic Solar Cells : Star-shaped molecules with a triphenylamine core and 4,4'-dihexyl-2,2'-bithiophene as a π bridge have been synthesized for use in organic solar cells. They demonstrate good solubility in common organic solvents and efficient power conversion efficiency, making them suitable for solar cell applications (Zhang et al., 2011).

  • Modulation of Electrical Properties : Studies have shown that the introduction of alkyl or alkoxy chains in 3,4'-positions on bithiophene improves its electrical properties, which is crucial for applications in electronics (García et al., 2010).

  • Dye-Sensitized Solar Cells : Novel sensitizers for dye-sensitized solar cells (DSSCs) incorporating 4,4'-bis(alkylphenyl/alkyloxyphenyl)-2,2'-bithiophene and cyclic thiourea functionalized triphenylamine have been developed. These materials demonstrate improved power conversion efficiencies in DSSCs (Zhisheng et al., 2019).

Safety And Hazards

Users should wear suitable protective equipment when handling 3,4’-Dihexyl-2,2’-bithiophene. They should prevent the generation of vapour or mist and wash hands and face thoroughly after handling. The compound should be used with a ventilation, local exhaust if vapour or aerosol will be generated. Contact with skin, eyes, and clothing should be avoided .

properties

IUPAC Name

3-hexyl-2-(4-hexylthiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30S2/c1-3-5-7-9-11-17-15-19(22-16-17)20-18(13-14-21-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQMKAFKIYUBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC=C1)C2=CC(=CS2)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10463167
Record name 3,4'-Dihexyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4'-Dihexyl-2,2'-bithiophene

CAS RN

135926-93-1
Record name 3,4'-Dihexyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10463167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
T Duan, K Fan, C Zhong, X Chen, T Peng, J Qin - Journal of power sources, 2013 - Elsevier
A new class of metal-free organic dyes (DH-41–DH-44) containing triphenylamine group as an electron donor, cyanoacrylic acid group as an electron acceptor and a π-linker of 2,2′-…
Number of citations: 35 www.sciencedirect.com
AA El-Shehawy, NI Abdo, A Ahmed, JS Lee - Tetrahedron Letters, 2010 - Elsevier
A straightforward method for the synthesis of 2-bromo-4-alkylthiophenes was developed, and the desired products were obtained in the highest chemical yields (>90%) reported to date. …
Number of citations: 19 www.sciencedirect.com
D Iarossi, A Mucci, L Schenetti… - Magnetic resonance …, 1999 - Wiley Online Library
A full 1 H and 1 C NMR study through the use of one‐ and two‐dimensional techniques (HMQC, HMBC, TOCSY and NOE‐difference spectroscopy) was carried out on poly[3‐(6‐…
최효성, 백관열, 윤태호 - cheric.org
Regioregular thiophene oligomer of 3, 4’-dihexyl-5’’’-mercapto-2, 2’, 5’, 2’’, 5’’, 2’’’-quarterthiophene (2H4T-SH) was synthesized from 2, 2’-bithiophene and 3, 4’-dihexyl-2, 2’-…
Number of citations: 2 www.cheric.org
FC Krebs, H Spanggaard - Solar energy materials and solar cells, 2005 - Elsevier
We present the synthesis of oligohexylthiophenes starting from 3, 4′-dihexyl-[2, 2′]bithiophene (1) 3, 4′, 4″, 4‴-tetrahexyl-[2, 2′; 5′, 2″; 5″, 2‴]quarterthiophene (2), 3, 4′, 4″…
Number of citations: 43 www.sciencedirect.com
JH Kim, S Lee, IN Kang, MJ Park… - Journal of Polymer …, 2012 - Wiley Online Library
An alternating copolymer composed of heal‐to‐tail‐structured 3,4′‐dihexyl‐2,2′‐bithiophene (DHBT) and pyrene units [poly(DHBT‐alt‐PYR)] was synthesized using a Stille coupling …
Number of citations: 20 onlinelibrary.wiley.com
H Higuchi, S Yoshida, Y Uraki, J Ojima - Bulletin of the Chemical …, 1998 - journal.csj.jp
2,2′-(Dihexyl-2,2′-bithienylidene-5,5′-diylidene)bis(propanedinitrile)s (dihexylbithienoquinonoid derivatives), in which two 3-hexylthiophene moieties are connected with head-to-…
Number of citations: 36 www.journal.csj.jp
W Cao, M Fang, Z Chai, H Xu, T Duan, Z Li, X Chen… - RSC Advances, 2015 - pubs.rsc.org
Two new D–π–A organic dyes containing a tert-butyl-capped indolo[3,2,1-jk]carbazole unit as a donor, bithiophene unit as a π-linker and cyanoacrylic acid as an acceptor (CL-10 and …
Number of citations: 24 pubs.rsc.org
A Bongini, G Barbarella, M Zambianchi, V Hernández… - Synthetic metals, 2000 - Elsevier
A Raman study on bithiophenes β-functionalized with hexyl and methylsulphanyl (SCH 3 ) groups and a quaterthiophene β-functionalized with methylsulphanyl groups is reported. MM2 …
Number of citations: 11 www.sciencedirect.com
F Andreani, E Salatelli, M Lanzi, F Bertinelli… - Polymer, 2000 - Elsevier
In this work, two newly substituted polyalkylthiophenes, poly(3,4-dihexyl-2,2′-bithiophene) and its didodecyl analogue have been prepared in order to compare their properties with …
Number of citations: 22 www.sciencedirect.com

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